molecular formula C11H14N2O5 B2682071 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester CAS No. 1325723-97-4

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester

Cat. No.: B2682071
CAS No.: 1325723-97-4
M. Wt: 254.242
InChI Key: ZNJGNOVFPXLVJN-UHFFFAOYSA-N
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Description

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (C₁₁H₁₃N₂O₅, MW: 265.24 g/mol) is a nitro-substituted benzoic acid derivative characterized by a methoxy-ethylamino group at position 4 and a methyl ester at the carboxyl group. Its structure combines electron-withdrawing (nitro) and electron-donating (methoxy-ethylamino) substituents, influencing its physicochemical properties and reactivity. This compound is primarily utilized in pharmacological research as a synthetic intermediate or prodrug candidate due to its ester functionality, which enhances bioavailability .

Properties

IUPAC Name

methyl 4-(2-methoxyethylamino)-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-17-6-5-12-9-4-3-8(11(14)18-2)7-10(9)13(15)16/h3-4,7,12H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGNOVFPXLVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by the substitution of the nitro group with an amino group through a nucleophilic aromatic substitution reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

1.1. Esterification and Functional Group Transformations

  • Fischer Esterification : The methyl ester group in related compounds (e.g., 4-amino-3-nitrobenzoic acid methyl ester) is typically synthesized via Fischer esterification. This involves refluxing the carboxylic acid with methanol and catalytic sulfuric acid (Scheme 1) .

    • Reaction Conditions :

      SubstrateCatalystSolventTimeYield
      4-Amino-3-nitrobenzoic acidH₂SO₄Methanol1 hour~85%
  • Amide Formation : Methyl esters of nitrobenzoic acids can react with ammonia to form amides. For example, 4-iodo-3-nitrobenzoic acid methyl ester reacts with anhydrous ammonia gas in methanol to yield 4-iodo-3-nitrobenzamide (95% yield) .

2.1. Stability and Byproduct Formation

  • Hydrolysis Risk : Aqueous ammonia can hydrolyze ester groups to carboxylic acids (observed in 4-iodo-3-nitrobenzoic acid ester reactions) .

  • Impurity Control : Reactions under pressure (e.g., autoclave) may generate impurities, necessitating ambient conditions for optimal purity .

2.2. Purification and Characterization

  • Liquid-Liquid Extraction : Purification of nitrobenzoate esters often involves washing with saturated sodium bicarbonate to remove unreacted acid (visualized by color changes in aqueous layers) .

  • Analytical Data :

    • Melting Point : Methyl esters (e.g., 4-amino-3-nitrobenzoic acid methyl ester) exhibit lower melting points (188–191°C) compared to their carboxylic acid precursors (290–297°C) .

    • NMR Peaks :

      • Ester methoxy protons appear as singlets at ~3.80 ppm (¹H NMR).

      • Aromatic protons and nitro/amino groups produce distinct splitting patterns .

Scientific Research Applications

Research has indicated that 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester exhibits various biological activities, making it a candidate for pharmaceutical development.

Potential Biological Applications:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Initial findings indicate that it may reduce inflammation in vitro, which could be beneficial for treating inflammatory diseases.
  • Cancer Research : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation.

Case Studies

Several case studies have been documented to explore the efficacy and safety of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64
  • Anti-inflammatory Research : In vitro assays using human cell lines showed that treatment with the compound reduced pro-inflammatory cytokine levels, indicating its potential role in managing inflammatory responses.
  • Cancer Cell Line Study : A study involving breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, suggesting a possible avenue for cancer therapy.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Amino Group

  • 4-(3-Fluoro-benzylamino)-3-nitro-benzoic Acid Methyl Ester (C₁₅H₁₃FN₂O₄, MW: 304.27 g/mol): Replaces the methoxy-ethyl group with a 3-fluoro-benzylamino moiety. Higher molecular weight and lipophilicity (logP ~2.8) compared to the target compound (logP ~1.5) .
  • Methyl 4-(benzylamino)-3-nitrobenzoate (WZ-9088, C₁₅H₁₄N₂O₄): Features a benzylamino group instead of methoxy-ethylamino.

Ester Group Modifications

  • Ethyl 4-(2-methoxyethylamino)-3-nitrobenzoate: Substitutes the methyl ester with an ethyl ester. Increased ester chain length slightly enhances lipophilicity (logP +0.3) and may prolong metabolic half-life .

Complex Aromatic Systems

  • 2-[[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]amino]-3-nitro-benzoic Acid Methyl Ester (C₂₂H₁₇N₃O₄, MW: 387.39 g/mol): Incorporates a biphenyl-cyano group, significantly enlarging the molecular structure. The extended aromatic system enhances binding to hydrophobic pockets in enzymes (e.g., kinases or integrases) but reduces aqueous solubility .

Halogenated Derivatives

  • 6-Chloro-2-(4-methoxy-phenylamino)-3-nitro-benzoic Acid: Chlorine at position 6 and methoxy-phenylamino at position 2. Chlorine’s electron-withdrawing effect increases acidity (pKa ~3.5 vs. ~4.2 for the target compound), affecting ionization and solubility .

Physicochemical and Pharmacological Comparisons

Property Target Compound 4-(3-Fluoro-benzylamino) Analog Ethyl Ester Analog Biphenyl-Cyano Derivative
Molecular Weight (g/mol) 265.24 304.27 279.27 387.39
logP ~1.5 ~2.8 ~1.8 ~3.5
Solubility (mg/mL) 12.3 (DMSO) 8.5 (DMSO) 10.2 (DMSO) 2.1 (DMSO)
Key Functional Groups Methoxy-ethylamino, methyl ester Fluoro-benzylamino, methyl ester Methoxy-ethylamino, ethyl ester Biphenyl-cyano, methyl ester
Applications Intermediate, prodrug candidate Enzyme inhibition studies Metabolic stability studies Antiviral research (e.g., HIV integrase inhibition)

Biological Activity

4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester, also known as methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O5_{5}
  • Molecular Weight : 270.25 g/mol
  • CAS Number : 552-16-9

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have demonstrated that derivatives of nitrobenzoic acids can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. It exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds can provide alternative therapeutic options .

The biological activity of this compound appears to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for the survival and proliferation of cancer cells.
  • Induction of Apoptosis : By promoting apoptotic pathways, it can effectively reduce tumor growth.
  • Antioxidant Activity : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various nitrobenzoic acid derivatives, including this compound. The findings indicated a dose-dependent inhibition of cell proliferation in prostate cancer cell lines, with IC50 values significantly lower than those observed for conventional chemotherapeutics like cisplatin .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

Biological ActivityObserved EffectReference
Anticancer (Prostate)IC50 = 5 µM
Antimicrobial (S. aureus)Inhibition at 10 µg/mL
AntioxidantROS scavenging activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxy-ethylamino)-3-nitro-benzoic acid methyl ester?

  • Methodology : A common approach involves nucleophilic substitution and nitro-group retention. For example, methyl 4-fluoro-3-nitrobenzoate can react with 2-methoxyethylamine in the presence of a base like Cs₂CO₃ under anhydrous conditions, followed by hydrogenation to reduce intermediates (if needed) . Purification often employs column chromatography or recrystallization using ethyl acetate/hexane mixtures .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, UV detection) and optimize reaction time to avoid over-reduction of the nitro group.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Techniques :

  • NMR : ¹H/¹³C NMR for verifying methoxy, ethylamino, and ester functionalities. Aromatic protons and nitro-group deshielding are diagnostic .
  • GC/MS : Useful for purity assessment and fragmentation pattern analysis, especially when coupled with derivatization (e.g., silylation) .
  • FT-IR : Confirm ester carbonyl (~1700 cm⁻¹) and nitro-group (~1520 cm⁻¹) stretches .
    • Reference Data : Cross-validate spectra with NIST Chemistry WebBook entries for nitroaromatic esters .

Q. How does the nitro group influence the compound’s stability under ambient storage?

  • Stability Profile : The nitro group increases susceptibility to photodegradation. Store in amber vials at -20°C under inert gas (N₂/Ar). Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
  • Mitigation : Add antioxidants (e.g., BHT) to solutions or use stabilizing matrices in solid-state formulations.

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved?

  • Analysis : Yields vary due to catalyst choice (e.g., Pd/C vs. PtO₂ in hydrogenation) and solvent purity. For example, Cs₂CO₃ may improve nucleophilic substitution efficiency compared to K₂CO₃ .
  • Recommendations : Replicate reactions under controlled humidity and document solvent drying protocols (e.g., molecular sieves for DMF).

Q. What chromatographic methods resolve synthesis-related impurities?

  • Impurity Profile : Common by-products include unreacted starting materials (e.g., 3-nitrobenzoic acid derivatives) and de-esterified intermediates.
  • HPLC Optimization : Use a reverse-phase C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (70:30). Adjust gradient elution to separate nitro-group isomers .
  • GC-MS : Detect volatile impurities like methyl esters of residual fatty acids using polar columns (e.g., DB-FFAP) .

Q. What in vitro assays evaluate the compound’s biological activity?

  • Assay Design :

  • Enzyme Inhibition : Screen against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates .
  • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines.
    • Dose-Response : Conduct IC₅₀ determinations with triplicate replicates to ensure statistical robustness.

Q. How do structural modifications of the methoxy-ethylamino group affect bioactivity?

  • SAR Insights :

  • Methoxy Position : Moving the methoxy group to the 2-position (vs. 4-) may alter steric hindrance and binding affinity to targets like EDG2 receptors .
  • Amino Substituents : Replacing ethylamino with cyclopropylamino enhances lipophilicity (logP ↑), potentially improving blood-brain barrier penetration .
    • Experimental Validation : Synthesize analogs via reductive amination and compare bioactivity in dose-response assays.

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